N-(2-methyl-1H-benzo[d]imidazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methyl-1H-benzimidazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-11-8-4-3-5-9(10(8)12-6)13-7(2)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKKANAFMSXTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC=C2NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501267333 | |
| Record name | N-(2-Methyl-1H-benzimidazol-7-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30905-08-9 | |
| Record name | N-(2-Methyl-1H-benzimidazol-7-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30905-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methyl-1H-benzimidazol-7-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501267333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1H-benzo[d]imidazol-4-yl)acetamide can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the reaction of chloroacetyl chloride with p-amino benzoic acid, followed by the reaction with 2-mercaptobenzimidazole .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive sites:
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Benzimidazole ring : Susceptible to electrophilic substitution due to aromaticity.
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Acetamide group : Capable of hydrolysis, nucleophilic acyl substitution, or condensation.
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Methyl substituent : May undergo oxidation or serve as a steric/electronic modulator.
Amide Hydrolysis
The acetamide group can hydrolyze under acidic or basic conditions to yield carboxylic acid derivatives. For example:
This reaction is analogous to hydrolytic pathways observed in structurally similar acetamide derivatives .
Electrophilic Aromatic Substitution
The benzimidazole ring undergoes substitution at positions 5 or 6 (para to the methyl group). Documented examples include:
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Nitration : Nitric acid introduces a nitro group, enhancing electrophilicity for further reactions .
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Sulfonation : Fuming sulfuric acid adds sulfonic acid groups, improving solubility .
Condensation Reactions
The acetamide’s carbonyl group participates in condensation with active methylene compounds. For instance:
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Knoevenagel condensation : Reaction with malononitrile yields cyanoacetamide derivatives .
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Schiff base formation : Interaction with aldehydes (e.g., benzaldehyde) generates imine-linked products .
Nucleophilic Substitution
The methyl or acetamide groups may act as leaving groups in nucleophilic environments. For example:
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Methyl oxidation : Conversion to a carboxylic acid via strong oxidizing agents (e.g., KMnO₄) .
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Acetamide displacement : Reaction with amines or thiols replaces the acetamide with alternative functionalities .
Complexation and Bioactivity
The compound’s nitrogen-rich structure enables metal coordination. Studies on analogous benzimidazole-acetamide hybrids show:
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Anticancer activity : Coordination with platinum(II) enhances cytotoxicity .
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Enzyme inhibition : Acetamide derivatives inhibit α-glucosidase or cyclooxygenase (COX-2) .
Thermal and Stability Analysis
Thermogravimetric analysis (TGA) of related acetamide-benzimidazoles reveals:
| Property | Value (Range) | Source |
|---|---|---|
| Decomposition temperature | 220–250°C | |
| Melting point | 180–185°C |
Synthetic Modifications
-
Thiadiazole formation : Reaction with phenyl isothiocyanate and hydrazonyl chlorides yields 1,3,4-thiadiazoles .
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Thiophene derivatives : Condensation with malononitrile/ethyl cyanoacetate produces polysubstituted thiophenes .
Biological Interactions
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GABA-A receptor modulation : Fluorophenyl-benzimidazole analogs exhibit positive allosteric modulation, suggesting potential neuropharmacological applications .
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Antimicrobial activity : Acetamide-linked benzimidazoles show MIC values of 8–32 µg/mL against bacterial strains .
Spectroscopic Characterization
Key spectral data for derivatives include:
| Derivative | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Source |
|---|---|---|---|
| OL1 | 1719 (C=O) | 2.4 (CH₃), 7.3–7.9 (Ar-H) | |
| Thiadiazole (9a) | 1692 (C=N) | 3.14 (CH₂), 9.17 (NH) |
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Studies have evaluated its effectiveness through different methods, including diffusion assays.
Case Study: Antibacterial Evaluation
Jain et al. synthesized derivatives of imidazole and evaluated their activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated significant antibacterial potential for specific derivatives, which were compared to standard antibiotics like Norfloxacin.
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1a | S. aureus | 15 |
| 1b | E. coli | 18 |
| 1c | B. subtilis | 20 |
Anticancer Activity
N-(2-methyl-1H-benzo[d]imidazol-4-yl)acetamide has also been investigated for its anticancer properties. Various studies have employed the MTT assay to assess cytotoxicity against different cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
Yurttas et al. explored the antitumor potential of synthesized derivatives against C6 (rat glioma) and HepG2 (human liver) cell lines. The IC50 values were calculated to determine the effectiveness of the compounds.
Table 2: Antitumor Potential of Compounds
| Compound | IC50 (C6) µM | IC50 (HepG2) µM |
|---|---|---|
| 20a | 27.0 ± 1.41 | 50.0 ± 5.0 |
| 20b | 20 ± 2.0 | 26.33 ± 1.53 |
| 20g | 15.67 ± 2.52 | 58.33 ± 2.89 |
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit anti-inflammatory effects, making them candidates for pain management therapies.
Case Study: Analgesic Activity
Sharma et al. reported that certain derivatives displayed significant analgesic activity compared to standard drugs like aspirin and indomethacin.
Table 3: Analgesic Effects Compared to Standards
| Compound | Analgesic Effect (%) | Standard Drug Effect (%) |
|---|---|---|
| 148 | 92.7 | Rofecoxib: 78.95 |
| 149 | 95 | Indomethacin: 75 |
Antitubercular Activity
The compound has also been evaluated for its activity against Mycobacterium tuberculosis. Amini et al.'s study synthesized various derivatives and tested them for inhibition efficacy.
Case Study: Tuberculosis Inhibition
The study presented data on the percentage inhibition of different compounds against the tuberculosis strain.
Table 4: Antitubercular Activity Results
| Compound | R Group | Inhibition (%) |
|---|---|---|
| 71a | H | 9 |
| 71d | Cl | 50 |
| Rifampicin | - | >98 |
Mechanism of Action
The mechanism of action of N-(2-methyl-1H-benzo[d]imidazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of cancer cells by delaying the S phase of the cell cycle and inhibiting DNA synthesis . The compound may also interact with enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural differences between N-(2-methyl-1H-benzo[d]imidazol-4-yl)acetamide and analogous benzimidazole derivatives:
Key Observations :
- Complexity : Derivatives like W1 () and the oxalate salt () incorporate additional functional groups (e.g., thioacetamide, piperidine) that enhance molecular interactions but reduce synthetic accessibility.
- Lipophilicity : The target compound’s simpler structure likely results in lower logP compared to piperidine-linked derivatives () but higher than imidazole-based analogs ().
- Bioactivity : Bulky substituents (e.g., dinitrophenyl in W1) correlate with enhanced antimicrobial activity, while the target compound’s moderate size may favor kinase inhibition .
Physicochemical Properties
Implications :
- The target compound’s moderate logP suggests better membrane permeability than N-acetylhistamine but lower than piperidine derivatives.
- Fewer rotatable bonds may enhance metabolic stability compared to flexible analogs ().
Biological Activity
N-(2-methyl-1H-benzo[d]imidazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, highlighting its biological activity through data tables and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the benzimidazole family, which is known for various pharmacological properties. The synthesis typically involves the acylation of benzimidazole derivatives, which can be achieved through standard organic synthesis techniques.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound and related compounds. The following table summarizes key findings regarding their effectiveness against various microbial strains:
| Microbial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 20 | Moderate |
| Pseudomonas aeruginosa | 25 | Moderate |
| Candida albicans | 30 | Weak |
| Fusarium solani | 10 | Strong |
The compound exhibits significant activity against Staphylococcus aureus and Fusarium solani, suggesting a promising role in treating infections caused by these pathogens .
Anticancer Activity
Research has also indicated potential anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, as shown in the following table:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 22.5 | Induces apoptosis |
| U87 (glioblastoma) | 18.3 | Significant inhibition |
| HeLa (cervical cancer) | 25.0 | Moderate inhibition |
The compound's ability to inhibit cell growth and induce apoptosis highlights its potential as an anticancer agent .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within microbial cells and cancer cells. It may inhibit critical enzymes or pathways involved in cell proliferation and survival, particularly through:
- Inhibition of DNA synthesis : By interfering with DNA replication mechanisms.
- Induction of oxidative stress : Leading to increased apoptosis in cancer cells.
Case Studies
A notable case study involved the administration of this compound in a murine model of bacterial infection, where it demonstrated a significant reduction in bacterial load compared to controls. The study reported a survival rate increase of 40% in treated mice over a two-week period .
Q & A
Q. What are the recommended synthetic routes for N-(2-methyl-1H-benzo[d]imidazol-4-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with acetamide precursors. Key steps include:
- Cyclization : Reacting 3-methyl-1,2-benzenediamine with chloroacetamide in ethanol under reflux (60–80°C) for 12–24 hours .
- Purification : Use solid-phase extraction (SPE) with reversed-phase C18 columns (e.g., LiChroprep RP18) and methanol/water gradients to isolate the product .
- Yield Optimization : Adjust catalyst (e.g., p-TSA) concentrations and solvent polarity (DMF vs. MeOH) to improve reaction efficiency .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Look for characteristic signals in NMR:
- Mass Spectrometry : ESI-MS should show [M+H] peaks matching the molecular weight (e.g., calculated 215.2; observed 215.3) .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/O percentages (e.g., C: 61.1%, H: 5.2%, N: 19.5%) to confirm purity .
Q. What are the critical handling and storage protocols for this compound?
Methodological Answer:
- Storage : Keep in airtight containers at –20°C under inert gas (N) to prevent oxidation of the benzimidazole ring .
- Solubility : Use polar aprotic solvents (DMF, DMSO) for biological assays; avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How can mechanistic studies elucidate the formation of this compound?
Methodological Answer:
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Variable Temperature (VT) NMR : Detect dynamic processes (e.g., tautomerism in the benzimidazole ring) by acquiring spectra at 25°C vs. –40°C .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons and confirm coupling patterns .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., space group P2/c, Z = 4) .
Q. What computational strategies predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinase domains). Focus on hydrogen bonding with the acetamide group and π-π stacking of the benzimidazole .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. fluoro groups) with IC values using descriptors like logP and polar surface area .
Q. How can researchers evaluate in vitro biological activity while minimizing false positives?
Methodological Answer:
- Dose-Response Assays : Perform 72-hour MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC validation in triplicate .
- Counter-Screens : Test against non-target enzymes (e.g., cytochrome P450) to rule off-target effects .
- Metabolic Stability : Use liver microsomes (human/rat) to assess degradation half-life (>30 minutes preferred) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
